N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-PHENOXYACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-PHENOXYACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of particular interest due to its unique structure, which combines a thiazole ring with an adamantane moiety and a phenoxyacetamide group, potentially leading to novel biological activities.
Preparation Methods
The synthesis of N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-PHENOXYACETAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea under basic conditions to form the thiazole ring . The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable chlorinating agent . The final step involves the coupling of the thiazole-adamantane intermediate with phenoxyacetic acid or its derivatives under appropriate conditions to form the desired compound .
Chemical Reactions Analysis
N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-PHENOXYACETAMIDE is not fully understood, but it is believed to involve multiple molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . Additionally, the phenoxyacetamide group may contribute to the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
N-[4-(3-CHLOROADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-PHENOXYACETAMIDE can be compared with other thiazole derivatives, such as:
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide: This compound has a similar thiazole ring but lacks the adamantane moiety, potentially resulting in different biological activities.
N-(5-{4-chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound contains a sulfonamide group, which may confer different antimicrobial and anticancer properties.
2,4-disubstituted thiazoles: These compounds have substituents at the C-2 and C-4 positions of the thiazole ring, leading to varied biological activities.
This compound is unique due to the presence of the adamantane moiety, which may enhance its biological activity and bioavailability compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2S/c22-21-9-14-6-15(10-21)8-20(7-14,13-21)17-12-27-19(23-17)24-18(25)11-26-16-4-2-1-3-5-16/h1-5,12,14-15H,6-11,13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDGVMKMHDJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.